molecular formula C13H9F3O3 B12834793 Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate

Cat. No.: B12834793
M. Wt: 270.20 g/mol
InChI Key: GOBILQHLYCJHPT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-ynoate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

ethyl 2-oxo-4-[4-(trifluoromethyl)phenyl]but-3-ynoate

InChI

InChI=1S/C13H9F3O3/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7H,2H2,1H3

InChI Key

GOBILQHLYCJHPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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